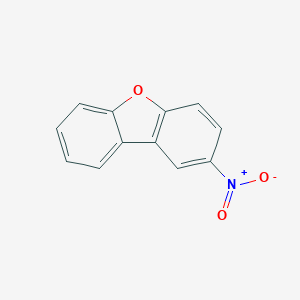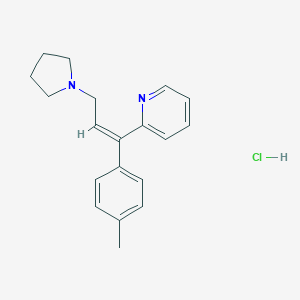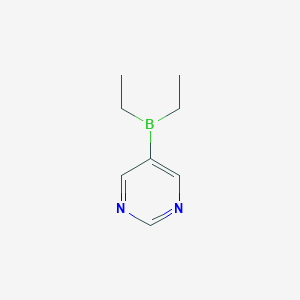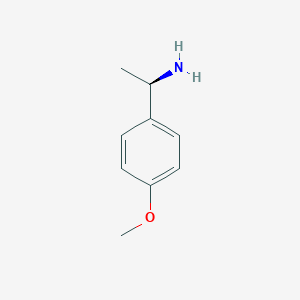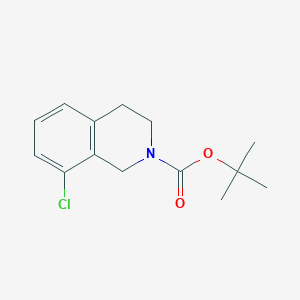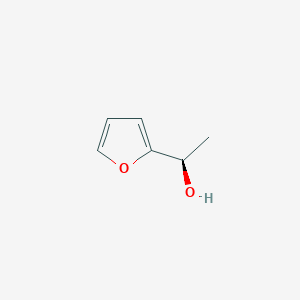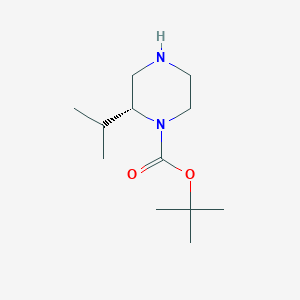
(R)-1-Boc-2-isopropylpiperazine
Übersicht
Beschreibung
The compound “(R)-1-Boc-2-isopropylpiperazine” is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of “(R)-1-Boc-2-isopropylpiperazine”. For instance, the use of Boc (tert-butyloxycarbonyl) as a protective group in peptide synthesis is a common strategy to protect amines during the synthesis of complex molecules .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that may be applicable to “(R)-1-Boc-2-isopropylpiperazine”. For example, the synthesis of 2-oxopiperazine derivatives as mimetics of γ-turn conformationally constrained tripeptides involves reductive amination followed by regiospecific lactamization . Similarly, the synthesis of ketopiperazine libraries using a Ugi multi-component reaction (MCR) followed by BOC removal and base treatment indicates a versatile method that could potentially be adapted for the synthesis of “(R)-1-Boc-2-isopropylpiperazine” .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The paper discussing the crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine provides insights into the conformation of the piperazine ring, which is described as a flattened-chair conformation . This information could be extrapolated to predict the conformational preferences of “(R)-1-Boc-2-isopropylpiperazine”.
Chemical Reactions Analysis
The papers do not provide specific reactions for “(R)-1-Boc-2-isopropylpiperazine”, but they do describe reactions of structurally related compounds. For instance, the introduction of conformational restrictions into Boc-CCK-4 analogues affects their affinity at CCK receptors, indicating that the chemical modifications of piperazine derivatives can significantly alter their biological properties . This suggests that modifications to “(R)-1-Boc-2-isopropylpiperazine” could also lead to changes in its reactivity and interactions with biological targets.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of “(R)-1-Boc-2-isopropylpiperazine”, they do provide some context for related compounds. The crystallographic data provided for a related piperazine derivative could be used to infer certain physical properties such as solubility and stability, which are often related to the crystal structure of a compound . Additionally, the methodologies described for the synthesis of piperazine derivatives could give insights into the solubility and reactivity of “(R)-1-Boc-2-isopropylpiperazine” .
Wissenschaftliche Forschungsanwendungen
High-Throughput Synthesis of Peptide Mimetics
A study by Gołębiowski et al. (2000) highlights the use of solid-supported high-throughput organic synthesis for creating bicyclic diketopiperazines and β-turn mimetics. This involves starting from Merrifield resin-bound piperazine-2-carboxylic acid and utilizing the Petasis reaction for introducing side chains, showcasing a method for rapid synthesis of complex peptide structures (Gołębiowski et al., 2000).
Synthesis of Cyclo[Diketopiperazines]
Marchini et al. (2010) demonstrated the synthesis of diastereomeric cyclo[diketopiperazines] via selective O-acylation of unprotected N-benzylserine, followed by Boc-aspartyl coupling. This process emphasizes the utility of (R)-1-Boc-2-isopropylpiperazine in creating cyclic compounds with potential biological activity (Marchini et al., 2010).
Ketopiperazine Libraries Generation
Hulme et al. (1998) explored the novel application of N-BOC diamines in the solution phase generation of ketopiperazine libraries using a Ugi/De-BOC/Cyclization strategy. This underscores the role of (R)-1-Boc-2-isopropylpiperazine in facilitating the synthesis of diverse ketopiperazine-based compounds, which are significant in drug discovery (Hulme et al., 1998).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards associated with it.
Zukünftige Richtungen
This involves predicting or suggesting future research directions based on the current understanding of the compound.
For a more specific analysis of “®-1-Boc-2-isopropylpiperazine”, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to a university library, they may have subscriptions to databases like SciFinder or Reaxys, which could provide more detailed information. Alternatively, open-access databases like PubChem or ChemSpider may also have useful information.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-propan-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTWGWFHWJARJX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647501 | |
| Record name | tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-2-isopropylpiperazine | |
CAS RN |
674792-04-2 | |
| Record name | 1,1-Dimethylethyl (2R)-2-(1-methylethyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674792-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









